molecular formula C12H14N2O2 B1361320 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81448-48-8

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1361320
CAS RN: 81448-48-8
M. Wt: 218.25 g/mol
InChI Key: CQNUHMHESISBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the linear formula C12H14N2O2 . It is a solid substance and is used by researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate has been reported in the literature . The compound was obtained as a white solid with a yield of 78% . The melting point was reported to be between 161–163 °C .


Molecular Structure Analysis

The molecular structure of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate has been analyzed using density functional theory (DFT) and compared with X-ray diffraction values . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate are not detailed in the search results, the compound is known to be an important intermediate in the synthesis of imidazo[1,2-a]pyridine compounds .


Physical And Chemical Properties Analysis

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a solid substance . It has a molecular weight of 218.26 , and its InChI Code is 1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3 .

Scientific Research Applications

Antituberculosis Activity

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their antituberculosis activity. Research by Jadhav et al. (2016) and Moraski et al. (2011) demonstrates that some of these derivatives exhibit moderate to good antituberculosis activity, particularly against Mycobacterium tuberculosis strains, including multi- and extensive drug-resistant strains (Jadhav et al., 2016); (Moraski et al., 2011).

Synthesis and Chemical Properties

The compound is used in the synthesis of various derivatives with potential biological activities. Zhu et al. (2003) demonstrated its use in [4 + 2] annulation reactions to produce tetrahydropyridines with significant yields and regioselectivity (Zhu et al., 2003). Additionally, research by Abe et al. (2010) explored its use in synthesizing spiro compounds, revealing interesting NMR spectroscopy behavior in these derivatives (Abe et al., 2010).

Antioxidant Activity

Derivatives of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate have shown potential as antioxidants. Zaki et al. (2017) synthesized novel pyrrolyl selenolopyridine compounds, some of which exhibited remarkable antioxidant activity, comparable to ascorbic acid (Zaki et al., 2017).

Catalytic Activity

The derivatives of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate have been evaluated for catalytic activity. Saddik et al. (2012) explored their use in oxidizing catechol to o-quinone, demonstrating effective catalysis with varying ligands and transition metals (Saddik et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on developing new drugs based on this scaffold, particularly for the treatment of tuberculosis .

properties

IUPAC Name

ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNUHMHESISBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350546
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

81448-48-8
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this specific example of synthesis of ND-8454, a solution of 2-amino-4-picoline (10.0 g, 91.5 mmol) and ethyl-2-chloroacetoacetate (7.93 g, 45.8 mmol) were dissolved in 92 mL of 1,2-dimethoxyethane (DME) and heated for 36 h at reflux. The reaction mixture was filtered and solids (2-amino-4-picoline hydrochloride salt) was collected and washed with hexanes. The filtrate liquor was concentrated in vacuo and residue was dissolved in CH2Cl2 and washed with 5% acetic acid solution (2×) and brine. The organic phase was collected, dried over sodium sulfate (Na2SO4), filtered and then concentrated in vacuo. Crude material obtained was purified by silica gel column chromatography with a 20% ethyl acetate:CH2Cl2 solvent system to give 7.8 g (78%) of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a tan solid. mp 59-61° C.; 1H NMR (300 MHz, CDCl3) 9.14 δ(d, J=7.1 Hz, 1H), 7.34 (s, 1H), 6.78 (dd, J=7.1, 1.7 Hz, 1H), 4.40 (q, J=7.1, 7.1, 7.1 Hz, 2H), 2.66 (s, 3H), 2.42 (s, 3H), 1.42 (t, J=7.1, 7.1 Hz, 3H). HRMS (EI), M+1 calcd. for C12H15N2O2, 219.1155; found 219.1128. Retention time=1.4 minutes (mobile phase: 60% water:acetonitrile).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15.2 g ethyl 2-chloroacetate were added to a solution of 10 g 2-amino-4-methylpyridine in 200 ml ethanol, the mixture was stirred under reflux for 8 hours and the reaction solution was stirred overnight at room temperature. After removal of the solvent, the residue was taken up with aqueous 10% strength HCl, and the mixture was washed with methylene chloride, rendered basic with sodium bicarbonate and extracted with methylene chloride. The combined organic phases were washed with water and dried over sodium sulfate. After removal of the solvent and purification by column chromatography, the product was obtained in a yield of 35%.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Citations

For This Compound
5
Citations
GC Moraski, LD Markley, PA Hipskind… - ACS medicinal …, 2011 - ACS Publications
A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized. The compounds were evaluated for …
Number of citations: 184 pubs.acs.org
L Li, Z Li, M Liu, W Shen, B Wang, H Guo, Y Lu - Molecules, 2015 - mdpi.com
We report herein the design and synthesis of a series of novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids linked via an alkyl carbon chain. All 38 new hybrids were evaluated …
Number of citations: 19 www.mdpi.com
A Nandikolla, S Srinivasarao, BK Kumar… - RSC …, 2020 - pubs.rsc.org
Four groups, thirty-five compounds in total, of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were designed and synthesized using substituted pyridine, …
Number of citations: 18 pubs.rsc.org
KC Chunavala, G Joshi, E Suresh, S Adimurthy - Synthesis, 2011 - thieme-connect.com
Thermal and microwave-assisted rapid syntheses of highly substituted imidazo [1, 2-a] pyridine derivatives by reaction of aminopyridines and α-bromo-β-keto esters under solvent-free …
Number of citations: 53 www.thieme-connect.com
R Abdelaziz, JM Di Trani, H Sahile, L Mann… - ACS …, 2023 - ACS Publications
Q203 (telacebec) is an imidazopyridine amide (IPA) targeting the respiratory CIII 2 CIV 2 supercomplex of the mycobacterial electron transport chain (ETC). Aiming for a better …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.